(E)-N-{1-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]PROPYLIDENE}HYDROXYLAMINE
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Overview
Description
(E)-N-{1-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]PROPYLIDENE}HYDROXYLAMINE is an organic compound characterized by its unique structure, which includes a methoxy group, a prop-2-en-1-yloxy group, and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{1-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]PROPYLIDENE}HYDROXYLAMINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-4-hydroxybenzaldehyde and prop-2-en-1-ol.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-methoxy-4-hydroxybenzaldehyde with prop-2-en-1-ol under acidic conditions to form 3-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{1-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]PROPYLIDENE}HYDROXYLAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or hydroxylamines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or prop-2-en-1-yloxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: Oximes, nitroso derivatives.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-{1-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]PROPYLIDENE}HYDROXYLAMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-{1-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]PROPYLIDENE}HYDROXYLAMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with chlorine atoms, used in the production of dyes and herbicides.
Carboxymethyl Chitosan Hydrogels: Biocompatible materials used in biomedical applications.
Uniqueness
(E)-N-{1-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]PROPYLIDENE}HYDROXYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
(NE)-N-[1-(3-methoxy-4-prop-2-enoxyphenyl)propylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-8-17-12-7-6-10(9-13(12)16-3)11(5-2)14-15/h4,6-7,9,15H,1,5,8H2,2-3H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFVIOAEJXHUGJ-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC(=C(C=C1)OCC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C1=CC(=C(C=C1)OCC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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